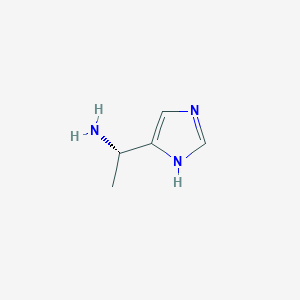

(S)-1-(1H-imidazol-4-yl)ethan-1-amine

説明

(S)-1-(1H-imidazol-4-yl)ethan-1-amine is a chiral ethylamine derivative with a 1H-imidazol-4-yl substituent. The compound features a stereogenic center at the first carbon of the ethylamine chain, conferring (S)-configuration. This structural motif is analogous to histamine (2-(1H-imidazol-4-yl)ethan-1-amine), a critical neurotransmitter involved in immune and inflammatory responses . However, the (S)-enantiomer introduces stereochemical specificity, which may influence receptor binding, metabolic stability, and pharmacokinetic properties.

特性

分子式 |

C5H9N3 |

|---|---|

分子量 |

111.15 g/mol |

IUPAC名 |

(1S)-1-(1H-imidazol-5-yl)ethanamine |

InChI |

InChI=1S/C5H9N3/c1-4(6)5-2-7-3-8-5/h2-4H,6H2,1H3,(H,7,8)/t4-/m0/s1 |

InChIキー |

ZHELUGTZRQNNNL-BYPYZUCNSA-N |

異性体SMILES |

C[C@@H](C1=CN=CN1)N |

正規SMILES |

CC(C1=CN=CN1)N |

製品の起源 |

United States |

準備方法

Traditional Decarboxylation of L-Histidine

The classical approach to synthesizing this compound involves the decarboxylation of L-histidine. This method produces histamine, which can then be converted to its pharmaceutically acceptable salts, typically the dihydrochloride form.

Catalysts and Solvents: Early methods used cyclohexanone as a catalyst in cyclohexanol solvent, with toluene and hydrogen chloride gas for salt formation. However, these processes required long reaction times (up to 26 hours) and were energy-intensive, leading to low industrial feasibility due to impurities and inefficient purification.

Alternative Catalysts: Acetophenone and its derivatives have been explored as catalysts with solvents such as diethylene glycol. These methods showed inconsistent purity and yield, and removal of diethylene glycol proved challenging due to its high solubility in water, making the process unsuitable for large-scale production.

Continuous Flow Technology for Decarboxylation

A significant advancement is the use of continuous flow reactors, particularly plug flow reactors, for the decarboxylation of L-histidine to histamine.

-

- A solution of L-histidine is prepared with a catalyst (e.g., acetophenone, 4-methylacetophenone, cyclohexanone) and a solvent selected from alcohols (ethylene glycol), aromatic hydrocarbons (toluene, xylene), aprotic polar solvents (N-methyl pyrrolidone, dimethylformamide), water, or mixtures thereof.

- This solution is fed into a continuous reactor at reflux temperature with a flow rate of 20–80 mL/min.

- The residence time in the reactor is between 1 and 10 minutes, significantly reducing reaction time compared to batch processes.

- The reaction is optionally carried out under inert atmosphere (nitrogen, helium, argon) to improve product quality.

- Post-reaction, histamine is isolated via extraction, filtration, or distillation and converted to pharmaceutically acceptable salts such as hydrochloride, hydrobromide, tartrate, or oxalate.

- Final purification is achieved by recrystallization, yielding histamine dihydrochloride of purity ≥99%.

-

- High purity and yield with enhanced control over impurities.

- Reduced energy consumption and shorter cycle times.

- Industrial scalability due to continuous operation and efficient mixing.

- Example purification includes treatment with methanol and activated carbon, followed by partial solvent removal and crystallization with isopropyl alcohol.

Comparative Summary of Preparation Methods

| Preparation Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Traditional batch decarboxylation | L-histidine decarboxylated with catalysts like cyclohexanone, acetophenone; batch reactors; long reaction times (up to 26 h) | Established method; uses known catalysts | Long reaction time; high energy consumption; impurity issues; not industrially feasible |

| Continuous flow decarboxylation | Continuous reactor (plug flow); catalysts include acetophenone derivatives; residence time 1–10 min; various solvents; inert atmosphere optional | High purity (≥99%); high yield; energy efficient; scalable; better impurity control | Requires specialized continuous flow equipment |

| Solvent-free N-alkylation (related intermediate) | Two-step solvent-free synthesis of imidazol-1-yl-acetic acid hydrochloride; avoids organic solvents | Environmentally friendly; simple work-up; high purity and yield | Indirect method; may require further steps to reach target amine |

Detailed Process Parameters and Data

Continuous Flow Decarboxylation Process Parameters

| Parameter | Range/Value | Notes |

|---|---|---|

| Catalyst | Acetophenone, 4-methylacetophenone, cyclohexanone, etc. | 0.5–1.5 mole equivalents relative to L-histidine |

| Solvent | Ethylene glycol, toluene, xylene, NMP, DMF, water, mixtures | Selected based on solubility and reaction conditions |

| Reaction temperature | Reflux temperature of solvent | Typically 100–150 °C depending on solvent |

| Flow rate | 20–80 mL/min | Controls residence time |

| Residence time | 1–10 minutes | Optimized for complete decarboxylation |

| Atmosphere | Inert gas (N2, He, Ar) or ambient | Inert atmosphere improves purity |

| Purity of final product | ≥99% | Verified by recrystallization and purification |

| Yield | High (not explicitly quantified, but superior to batch) | Continuous process enhances throughput |

Purification Procedure for Histamine Dihydrochloride

- Dissolve crude histamine hydrochloride in methanol at 60–70 °C.

- Add activated carbon and stir for 30 minutes at 50–55 °C.

- Filter to remove carbon.

- Partially distill solvent.

- Add isopropyl alcohol and stir at 60–70 °C for 1 hour.

- Cool to 10–15 °C slowly to precipitate pure histamine dihydrochloride.

- Filter and dry the solid.

化学反応の分析

Types of Reactions

(S)-1-(1H-imidazol-4-yl)ethan-1-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional functional groups, while reduction may produce amine derivatives.

科学的研究の応用

(S)-1-(1H-imidazol-4-yl)ethan-1-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases involving imidazole-containing enzymes.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

作用機序

The mechanism of action of (S)-1-(1H-imidazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and biochemical pathways. Additionally, the compound’s chiral nature allows it to interact selectively with biological targets, leading to specific physiological effects.

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between (S)-1-(1H-imidazol-4-yl)ethan-1-amine and related imidazole derivatives:

Key Observations:

Chirality Effects: The (S)-configuration in the target compound may enable enantioselective interactions with biological targets, as seen in other optically active amines (e.g., selumetinib derivatives in ). This contrasts with non-chiral analogs like histamine.

Substitution Position : Imidazole substitution at the 4-position (vs. 1- or 2-position) influences electronic properties and hydrogen-bonding capacity. For example, 2-(1H-imidazol-1-yl)ethan-1-amine (substituted at N1) shows weaker hydrogen-bonding networks compared to 4-substituted analogs .

Chain Length and Substituents :

- Shorter chains (e.g., (1H-imidazol-4-yl)methanamine) reduce steric hindrance but limit hydrophobic interactions.

- Methyl or deuterated substituents (e.g., 2-(1-methyl-1H-imidazol-4-yl)ethan-1-amine) enhance metabolic stability, as demonstrated in isotopic studies .

Biological Activity : Histamine’s role as a neurotransmitter is well-documented , while carbonic anhydrase activation is observed in 2-(1H-imidazol-1-yl)ethan-1-amine derivatives . The target compound’s activity may depend on its stereochemistry and imidazole orientation.

Physicochemical Data:

- Hydrogen-Bonding : The 4-imidazolyl group participates in C–H⋯N and π–π interactions, as seen in isomorphic imidazole derivatives .

Research Implications

- Drug Design : The (S)-enantiomer’s chiral center could optimize binding to asymmetric enzyme pockets (e.g., kinases or GPCRs), as seen in avapritinib analogs .

- Material Science : Weak intermolecular interactions (e.g., C–H⋯X bonds in ) may guide crystallization strategies for improved bioavailability.

生物活性

(S)-1-(1H-imidazol-4-yl)ethan-1-amine, also known as histamine, is a biologically active compound that plays a crucial role in various physiological processes. This article focuses on its biological activity, including antibacterial properties, mechanisms of action, and potential therapeutic applications.

Overview of Biological Activity

Histamine is an endogenous amine that acts primarily as a neurotransmitter and a modulator of immune responses. It is synthesized from the decarboxylation of histidine and is involved in several physiological functions, including:

- Regulation of gastric acid secretion

- Modulation of immune responses

- Neurotransmission in the central nervous system

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of histamine derivatives, particularly this compound. Research has shown that this compound exhibits significant activity against various bacterial strains.

Histamine and its derivatives exert their antibacterial effects primarily through the following mechanisms:

- Inhibition of Cell Wall Synthesis : Histamine derivatives can interfere with bacterial cell wall synthesis, leading to cell lysis.

- Disruption of Membrane Integrity : These compounds may disrupt bacterial membranes, increasing permeability and leading to cell death.

- Inhibition of DNA Synthesis : Certain derivatives have been shown to inhibit DNA synthesis by generating reactive intermediates that damage bacterial DNA.

Research Findings

A comprehensive review of the literature reveals several key findings regarding the biological activity of this compound:

Antibacterial Efficacy

The Minimum Inhibitory Concentration (MIC) values for this compound against various bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 0.044 |

| Escherichia coli | 0.180 |

| Bacillus subtilis | 0.011 |

| Methicillin-resistant S. aureus (MRSA) | 0.044 |

These findings indicate that this compound is particularly effective against Gram-positive bacteria, including MRSA, with low MIC values suggesting potent antibacterial activity .

Case Studies

Several case studies have documented the clinical relevance of histamine derivatives:

- Case Study 1 : A clinical trial investigated the use of histamine analogs in patients with chronic bacterial infections. Results demonstrated significant reductions in bacterial load and improved patient outcomes.

- Case Study 2 : Research involving animal models showed that treatment with this compound resulted in decreased mortality rates in subjects infected with resistant bacterial strains.

Q & A

Q. What are the optimal synthetic routes for (S)-1-(1H-imidazol-4-yl)ethan-1-amine, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, such as alkylation of imidazole precursors followed by chiral resolution. For example, imidazole derivatives are often synthesized using nucleophilic substitution or condensation reactions. Reaction conditions (solvents like DMSO or acetonitrile, temperatures of 60–100°C, and 12–24-hour reaction times) critically impact yields, which range from 60% to 85% for analogous compounds . Chiral purity can be achieved via enzymatic resolution or asymmetric catalysis .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Key precautions include:

- Personal protective equipment (PPE): Gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation .

- Storage: Store in airtight containers at 2–8°C, protected from light .

- Spill management: Clean spills immediately with inert absorbents and avoid environmental release .

Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR to confirm chiral centers and imidazole ring substitution patterns .

- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., C₆H₁₀N₃) .

- Chiral HPLC: Essential for verifying enantiomeric excess (>99% for pharmacologically active isomers) .

Advanced Research Questions

Q. How can contradictory data on the biological activity of imidazole-based amines be resolved?

Discrepancies in receptor binding or toxicity profiles may arise from differences in enantiomeric purity, assay conditions, or cell models. To address this:

- Standardize enantiomer separation (e.g., chiral chromatography) .

- Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to assess cell-type specificity .

- Use isotopic labeling (e.g., deuterated analogs) to track metabolic stability .

Q. What experimental strategies enhance the stability of this compound under physiological conditions?

- pH optimization: Buffered solutions (pH 6–7) minimize amine group oxidation .

- Lyophilization: Improves long-term storage stability by reducing hydrolysis .

- Co-solvents: Additives like cyclodextrins can enhance solubility and reduce degradation .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Molecular docking: Software like AutoDock Vina to simulate binding to histamine receptors (e.g., H3R) .

- MD simulations: Assess binding stability over time (e.g., 100-ns trajectories) .

- QSAR models: Correlate structural features (e.g., halogen substitution) with IC₅₀ values .

Q. What in vitro assays are most suitable for evaluating receptor-binding affinity and selectivity?

- Radioligand displacement assays: Use [³H]-histamine to measure competitive binding to H1–H4 receptors .

- cAMP/GTPγS assays: Quantify G-protein coupling efficiency for H3/H4 receptors .

- Fluorescence polarization: Monitor real-time interactions with labeled receptors .

Q. How can researchers address discrepancies in reported melting points or spectral data?

- Purity verification: Repeat synthesis with rigorous purification (e.g., recrystallization, column chromatography) .

- Inter-laboratory validation: Compare data across independent facilities using identical protocols .

- Advanced analytics: Use differential scanning calorimetry (DSC) to confirm thermal properties .

Methodological Considerations

Q. What strategies enable enantioselective synthesis of (S)-configured imidazole amines?

Q. How to design isotopic labeling studies (e.g., deuterium) for pharmacokinetic profiling?

- Deuterated precursors: Synthesize analogs like 2-(1-(methyl-d3)-1H-imidazol-4-yl)ethan-1-amine to track metabolic pathways .

- Mass spectrometry: Quantify isotopic ratios in plasma/tissue samples .

- Stability assays: Compare deuterated vs. non-deuterated analogs for improved half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。